molecular formula C30H38ClN5O7S2 B051883 Enkephalin, pen(2,5)-4-chloro-phe(4)- CAS No. 122507-47-5

Enkephalin, pen(2,5)-4-chloro-phe(4)-

Cat. No. B051883
CAS RN: 122507-47-5
M. Wt: 680.2 g/mol
InChI Key: VTVUYFFDQHWCTJ-WMIMKTLMSA-N
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Description

Enkephalin, pen(2,5)-4-chloro-phe(4)- is a bioactive chemical . It is a selective agonist at the δ opioid receptor . The amino acid sequence is Tyr-D-Pen-Gly-p-Chloro-Phe-D-Pen with a disulfide bridge between 2-5 .


Synthesis Analysis

The synthesis of this compound involves modification by halogenation at the Phe4 residue . This modification was undertaken to improve the pharmacological characteristics of the delta-selective, cyclic peptide [D-Pen2, D-Pen5]enkephalin (DPDPE) .


Molecular Structure Analysis

The molecular weight of Enkephalin, pen(2,5)-4-chloro-phe(4)- is 647.81 . Its chemical formula is C30H41N5O7S2 . The SMILES string representation is CC1©SSC©©C@@HC@@HCc2ccc(O)cc2)C(=O)NCC(=O)NC@@Hcc3)C(=O)N[C@H]1C(O)=O .


Physical And Chemical Properties Analysis

The compound has a peptide content of approximately 70% . It is stored at a temperature of -20°C . More specific physical and chemical properties are not mentioned in the search results.

Scientific Research Applications

Opioid Growth Factor Derivatives in Cancer and Pain Management

One significant area of research involves the opioid growth factor (OGF), chemically known as Met-enkephalin, and its derivatives. OGF exhibits antitumor, analgesic, and immune-boosting properties. Clinical trials have demonstrated OGF therapy's safety and efficacy, either alone or combined with standard chemotherapies, in reducing tumor size without toxicity. This therapy opens new avenues for developing novel, non-toxic anticancer drugs endowed with analgesic activity (Budka et al., 2020).

Mass Spectrometry Standard and Instrumentation Calibration

Leucine enkephalin, closely related to Met-enkephalin, serves as a mass spectrometry standard due to its well-understood fragmentation mechanism. Its use facilitates testing new methodologies or instrument tuning. This peptide's detailed study offers insights into mass spectrometric fragmentation processes, aiding in the accurate calibration and improvement of mass spectrometry techniques (Sztáray et al., 2011).

Enkephalin's Role in Substance Use Disorders

Research indicates that enkephalins, endogenous opioid peptides, play a pivotal role in modulating neurotransmission within the reward pathway, influencing drug-taking and seeking behaviors. This highlights the potential of targeting enkephalinergic systems for developing treatments for substance use disorders (SUDs), underscoring the complex interplay between enkephalins and SUDs (Rysztak & Jutkiewicz, 2022).

Biphalin Analogues and Opioid Receptor Interaction

Biphalin, a dimeric structure based on enkephalin derivatives, demonstrates enhanced antinociceptive activity and binding affinity for μ and δ opioid receptors. Its unique structure contributes to a high analgesic potency, offering a promising basis for developing new analgesics with reduced dependency risks (Feliciani et al., 2012).

Dual Enkephalinase Inhibitors in Chronic Pain Management

Dual enkephalinase inhibitors (DENKIs) represent a novel approach in pain management, enhancing endogenous opioid ligands' effects by inhibiting their degradation. This mechanism offers a potentially safer alternative to traditional opioids for chronic pain management, with fewer adverse effects (Southerland et al., 2021).

Mechanism of Action

Target of Action

The primary target of “Enkephalin, pen(2,5)-4-chloro-phe(4)-”, also known as “(D-PEN2,P-CHLORO-PHE4,D-PEN5)-ENKEPHALIN”, is the delta opioid receptor (DOPr) . This receptor is a G protein-coupled receptor that is widely distributed in the central, peripheral, and autonomic nervous systems, as well as in multiple organ systems and endocrine tissues .

Mode of Action

This compound acts as a selective agonist at the delta opioid receptor . It binds to the receptor and triggers a series of intracellular events, including the activation of pertussis toxin-sensitive G proteins and the inhibition of adenylyl cyclase . This leads to changes in the levels of cyclic AMP (cAMP), which can affect various cellular processes.

Biochemical Pathways

The activation of the delta opioid receptor by this compound can lead to the desensitization of the receptor, particularly in the nucleus accumbens during nicotine withdrawal . This suggests that the compound may play a role in modulating the effects of nicotine addiction. Furthermore, the compound’s action on the delta opioid receptor can also influence the synthesis and release of met-enkephalin and β-endorphin, endogenous ligands for the receptor .

Pharmacokinetics

It is known that the compound has a very short half-life . This suggests that the compound is rapidly metabolized and eliminated from the body, which could impact its bioavailability and efficacy.

Result of Action

The activation of the delta opioid receptor by this compound can lead to various molecular and cellular effects. For example, it can influence pain perception (nociception) and immune response . Additionally, it has been suggested that the compound may have a role in regulating cell proliferation in both normal and neoplastic cell lines .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other substances (such as nicotine) can affect the compound’s action on the delta opioid receptor

Future Directions

The use of Enkephalin, pen(2,5)-4-chloro-phe(4)- and similar compounds in pain management is a topic of ongoing research . Dual enkephalinase inhibitors (DENKIs), which prevent the degradation of endogenous opioid ligands like enkephalins, can provide analgesia with fewer adverse effects than nonendogenous opioids . This suggests potential future directions for the development of new pain medications.

Biochemical Analysis

Biochemical Properties

Enkephalin, pen(2,5)-4-chloro-phe(4)- interacts with various enzymes, proteins, and other biomolecules. Its primary target is the δ opioid receptor . The interaction between Enkephalin, pen(2,5)-4-chloro-phe(4)- and the δ opioid receptor is of a binding nature, leading to the activation of the receptor and subsequent biochemical reactions .

Cellular Effects

Enkephalin, pen(2,5)-4-chloro-phe(4)- has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The activation of the δ opioid receptor by Enkephalin, pen(2,5)-4-chloro-phe(4)- can lead to changes in intracellular signaling pathways, which can subsequently influence gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Enkephalin, pen(2,5)-4-chloro-phe(4)- involves binding interactions with the δ opioid receptor, leading to its activation . This activation can result in changes in gene expression and enzyme activity, thereby influencing cellular function.

Temporal Effects in Laboratory Settings

It is known that the compound has a high degree of stability, making it suitable for long-term studies .

Dosage Effects in Animal Models

The effects of Enkephalin, pen(2,5)-4-chloro-phe(4)- vary with different dosages in animal models . While low doses can elicit analgesic effects, high doses may lead to adverse effects .

Transport and Distribution

The transport and distribution of Enkephalin, pen(2,5)-4-chloro-phe(4)- within cells and tissues are complex processes that involve various transporters and binding proteins . The compound can be transported across the blood-brain barrier, suggesting that it may have central effects .

Subcellular Localization

Given its ability to cross the blood-brain barrier, it is likely that it can reach various subcellular compartments .

properties

IUPAC Name

(4S,7S,13S)-13-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-7-[(4-chlorophenyl)methyl]-3,3,14,14-tetramethyl-6,9,12-trioxo-1,2-dithia-5,8,11-triazacyclotetradecane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H38ClN5O7S2/c1-29(2)23(35-25(39)20(32)13-16-7-11-19(37)12-8-16)27(41)33-15-22(38)34-21(14-17-5-9-18(31)10-6-17)26(40)36-24(28(42)43)30(3,4)45-44-29/h5-12,20-21,23-24,37H,13-15,32H2,1-4H3,(H,33,41)(H,34,38)(H,35,39)(H,36,40)(H,42,43)/t20-,21-,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTVUYFFDQHWCTJ-WMIMKTLMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(=O)NCC(=O)NC(C(=O)NC(C(SS1)(C)C)C(=O)O)CC2=CC=C(C=C2)Cl)NC(=O)C(CC3=CC=C(C=C3)O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(SS1)(C)C)C(=O)O)CC2=CC=C(C=C2)Cl)NC(=O)[C@H](CC3=CC=C(C=C3)O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H38ClN5O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30153634
Record name Enkephalin, pen(2,5)-4-chloro-phe(4)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30153634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

680.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

122507-47-5
Record name Enkephalin, pen(2,5)-4-chloro-phe(4)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122507475
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Enkephalin, pen(2,5)-4-chloro-phe(4)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30153634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What is the key finding of the research paper regarding enkephalins and D-glucose absorption?

A1: The research demonstrates that enkephalins can directly stimulate the absorption of D-glucose in the ileum of rabbits []. This suggests a potential role of the endogenous opioid system in regulating intestinal nutrient absorption.

Q2: Does the research specify the mechanism by which enkephalins stimulate D-glucose absorption?

A2: While the research clearly shows the stimulatory effect of enkephalins on D-glucose uptake [], it doesn't delve into the specific molecular mechanisms involved. Further research is needed to elucidate the precise pathways and signaling cascades involved in this interaction.

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